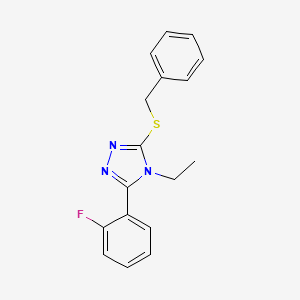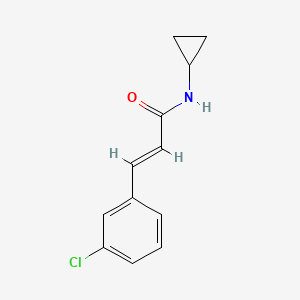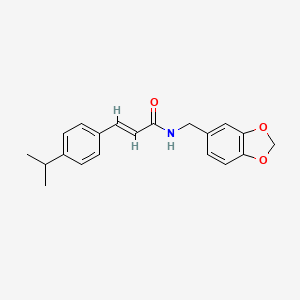![molecular formula C14H17F3N2O B5728420 N-[2-(trifluoromethyl)phenyl]-1-azepanecarboxamide](/img/structure/B5728420.png)
N-[2-(trifluoromethyl)phenyl]-1-azepanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(trifluoromethyl)phenyl]-1-azepanecarboxamide, commonly known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TFP is a white or off-white solid that is soluble in organic solvents such as dichloromethane and acetonitrile. It has a molecular weight of 307.35 g/mol and a melting point of 78-80°C.
Mecanismo De Acción
The mechanism of action of trifluoromethylphenyl compounds can vary greatly depending on their specific structure and the context in which they are used. For example, some compounds in this class can interfere with the passage of chloride ions through the GABA regulated chloride channel, thereby disrupting central nervous system activity and causing death .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O/c15-14(16,17)11-7-3-4-8-12(11)18-13(20)19-9-5-1-2-6-10-19/h3-4,7-8H,1-2,5-6,9-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGSISPUIALFIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5728370.png)

![2-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5728375.png)

![N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5728390.png)

![N-(4-{[benzyl(phenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5728404.png)
![1-benzyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5728411.png)
![5-[(4-chlorophenyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5728412.png)


![2-[2-(2-naphthylsulfonyl)ethyl]-1H-benzimidazole](/img/structure/B5728444.png)
